molecular formula C24H25N5O5S B2444079 methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396573-90-2

methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2444079
CAS No.: 1396573-90-2
M. Wt: 495.55
InChI Key: MCASRJCYULUNMJ-UHFFFAOYSA-N
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Description

Methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-15-14-21(26-16(2)25-15)28-35(32,33)19-10-8-18(9-11-19)27-23(30)22-20-7-5-4-6-17(20)12-13-29(22)24(31)34-3/h4-11,14,22H,12-13H2,1-3H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCASRJCYULUNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4CCN3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it might interfere with the metabolic pathways essential for the survival and replication of Leishmania and Plasmodium species.

Result of Action

Similar compounds have shown to exhibit superior antipromastigote activity, indicating that they might be effective in inhibiting the growth and replication of Leishmania and Plasmodium species.

Biological Activity

Methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that exhibits significant biological activity. This article delves into its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₂₃H₂₃N₄O₄S
  • Molecular Weight : 450.5 g/mol

The structure features a sulfamoyl group , which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications. The presence of the dihydroisoquinoline moiety suggests potential neuropharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Notably, it has been shown to enhance NF-κB activation in response to lipopolysaccharide (LPS), indicating an immune-modulatory effect. This activation is crucial for inflammatory responses and has implications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Activity
MDA-MB-231 (Breast)0.50High antiproliferative activity
HeLa (Cervical)0.82Significant cytotoxicity
K562 (Leukemia)3.58Moderate activity

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Study on NF-κB Activation

In a high-throughput screening study, a series of sulfamoyl compounds, including this compound, were evaluated for their ability to activate NF-κB. The results indicated that this compound significantly enhanced NF-κB activity after prolonged exposure to LPS, suggesting its potential as an anti-inflammatory agent .

Antiproliferative Studies

Another study assessed the antiproliferative effects of various derivatives on human cancer cell lines. The results indicated that the presence of the pyrimidine and sulfamoyl groups contributed to increased cytotoxicity against cancer cells compared to non-modified analogs .

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves the cyclization of phenethylamide derivatives. For the target compound, methyl 2-(2-phenylethyl)glycinate undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours. The reaction yields the partially saturated isoquinoline ring system, with subsequent oxidation steps introducing the required carboxylic acid group at position 1.

Reaction Conditions

Parameter Value
Reagent POCl₃
Temperature 80–100°C
Time 4–6 hours
Solvent Dichloroethane

Catalytic Hydrogenation of Isoquinoline Derivatives

An alternative route involves the reduction of fully aromatic isoquinoline precursors. Using platinum oxide (PtO₂) or palladium on carbon (Pd/C) under 3 atm H₂ pressure in ethanol, the tetrahydroisoquinoline intermediate is obtained. Selective oxidation with potassium permanganate (KMnO₄) in acidic medium generates the 1-carboxylic acid derivative, which is subsequently esterified using methanol and thionyl chloride (SOCl₂).

Sulfonamide Linkage Formation

The 4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)aniline moiety is synthesized through sequential sulfonation and amination reactions:

Sulfonation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride reacts with 2,6-dimethylpyrimidin-4-amine in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as the base to neutralize HCl byproducts.

Key Parameters

Component Molar Ratio Role
Sulfonyl chloride 1.1 eq Electrophile
Pyrimidine amine 1.0 eq Nucleophile
TEA 2.5 eq Base

Nitro Group Reduction

The nitro group in the resulting 4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)nitrobenzene is reduced using hydrogen gas (H₂, 50 psi) over Raney nickel catalyst in ethanol at 25°C. This step achieves quantitative conversion to the aniline derivative while preserving the sulfonamide bond.

Amide Bond Formation via Carbamoyl Coupling

The critical linkage between the dihydroisoquinoline core and the sulfonamide-containing aniline is established through carbamoyl bond formation:

Carboxylic Acid Activation

The 1-carboxylic acid derivative of methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This generates a reactive O-acylisourea intermediate capable of nucleophilic attack by the aniline’s amine group.

Optimized Coupling Conditions

Parameter Value
Coupling reagent EDC/HOBt (1.2 eq each)
Solvent DCM
Temperature 25°C
Time 48–72 hours
Yield 24–27%

Alternative Coupling Strategies

For improved efficiency, 1,1'-carbonyldiimidazole (CDI) has been employed in dimethylformamide (DMF) at 40°C. This method reduces reaction times to 12–16 hours while maintaining comparable yields (22–25%).

Final Esterification and Purification

The methyl ester at position 2 is introduced either:

  • Early-stage esterification : During dihydroisoquinoline synthesis using methyl chloroformate.
  • Late-stage modification : Treating the free acid with methanol and catalytic sulfuric acid under reflux.

Purification is achieved through silica gel chromatography using gradient elution (petroleum ether/ethyl acetate 4:1 → 1:1). High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary synthetic pathways:

Parameter Route A (Stepwise) Route B (Convergent)
Total Steps 7 5
Overall Yield 11% 18%
Key Advantage Purification ease Reduced side reactions
Scalability Pilot scale (100 g) Lab scale (10 g)

Route B’s convergent approach, which separately synthesizes the dihydroisoquinoline and sulfonamide components before final coupling, demonstrates superior efficiency despite requiring advanced intermediate characterization.

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Controlling the position of carboxyl group introduction remains challenging. Microwave-assisted synthesis at 150°C for 15 minutes improves regioselectivity to 89%.
  • Sulfonamide Stability : The SO₂-NH bond is susceptible to hydrolysis under strongly acidic conditions (pH <2). Implementing low-temperature (0–5°C) reaction environments enhances stability.
  • Amide Coupling Efficiency : Substituting DCM with tetrahydrofuran (THF) increases coupling yields to 34% by improving reagent solubility.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous-flow systems reduce reaction times for sulfonamide formation from 6 hours to 22 minutes.
  • Enzymatic Catalysis : Lipase-mediated esterification achieves 91% enantiomeric excess (ee) for chiral derivatives.
  • Photoredox Coupling : Visible light-driven amide formation using Ru(bpy)₃Cl₂ catalyst demonstrates potential for greener synthesis.

Q & A

Q. What safety protocols are recommended for handling sulfonamide-containing compounds during synthesis?

  • Answer : Use fume hoods for reactions releasing SO2_2 or H2_2S. Personal protective equipment (nitrile gloves, goggles) is mandatory. Waste must be neutralized (e.g., 10% NaOH for sulfonic acids) before disposal . Stability data (TGA/DSC) ensure safe storage conditions .

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